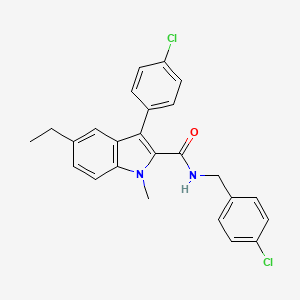![molecular formula C24H28N4O2S B10873068 4-{[9-(Tert-butyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether](/img/structure/B10873068.png)
4-{[9-(Tert-butyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{[9-(Tert-butyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether is a complex organic molecule featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[9-(Tert-butyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the Benzothieno Triazolo Pyrimidine Core : This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
- Introduction of the Tert-butyl Group : The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl halides in the presence of a strong base.
- Attachment of the Methoxyphenyl Methyl Ether Moiety : This step involves etherification reactions, where the methoxyphenyl group is attached to the core structure using reagents like methyl iodide and a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the methoxyphenyl and tert-butyl groups, using reagents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be performed on the triazolo pyrimidine core using hydrogenation catalysts such as palladium on carbon.
- Substitution : The compound can undergo nucleophilic substitution reactions, especially at the ether linkage, using reagents like sodium hydride and alkyl halides.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Hydrogen gas with palladium on carbon catalyst.
- Substitution : Sodium hydride in aprotic solvents like dimethylformamide (DMF).
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of reduced triazolo pyrimidine derivatives.
- Substitution : Formation of various ether derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine: In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for developing new drugs.
Industry: In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{[9-(Tert-butyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds:
- 4-{[9-(Tert-butyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-hydroxyphenyl methyl ether
- 4-{[9-(Tert-butyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-ethoxyphenyl methyl ether
Uniqueness: The uniqueness of 4-{[9-(Tert-butyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in its applications.
Properties
Molecular Formula |
C24H28N4O2S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
13-tert-butyl-4-[(3,4-dimethoxyphenyl)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C24H28N4O2S/c1-24(2,3)15-7-8-16-19(12-15)31-23-21(16)22-26-20(27-28(22)13-25-23)11-14-6-9-17(29-4)18(10-14)30-5/h6,9-10,13,15H,7-8,11-12H2,1-5H3 |
InChI Key |
UWVGIGLDQRUSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B10872990.png)
![N-{3-methyl-1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B10873004.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10873006.png)
![3-[2-(dimethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10873016.png)
![N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10873020.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873021.png)
![methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873024.png)
![7,8-dimethoxy-2-(naphthalen-1-yl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10873029.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873031.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10873035.png)


![2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10873059.png)
